molecular formula C14H9Cl2N3O B065972 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 175135-30-5

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B065972
CAS No.: 175135-30-5
M. Wt: 306.1 g/mol
InChI Key: BAHBAEPZFPEIGF-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a sophisticated small molecule building block and potential pharmacophore of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold known for its metabolic stability and ability to engage in hydrogen bonding, which is strategically substituted with a 3,4-dichlorophenyl group and a 2-aminophenyl moiety. This specific architecture suggests its primary research value lies in the development of novel kinase inhibitors, particularly for targets within the AGC kinase family such as AKT/PKB. The molecule is designed to act as a scaffold where the aniline group can serve as a key synthetic handle for further derivatization into amides or ureas, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. Researchers utilize this compound in high-throughput screening assays, as a core intermediate in the synthesis of targeted chemical libraries, and in biochemical studies aimed at elucidating signaling pathways involved in oncology and neurology. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of specific protein kinases, thereby modulating downstream signaling cascades that control cell proliferation, survival, and metabolism. We provide this high-purity compound to empower your investigative work in probing new therapeutic avenues for challenging disease states.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)13-18-19-14(20-13)9-3-1-2-4-12(9)17/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHBAEPZFPEIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379145
Record name 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-30-5
Record name 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Intermediate Hydrazide

The precursor 2-[(3,4-dichlorophenyl)carbamoyl]aniline is prepared by reacting 3,4-dichlorobenzoyl chloride with 2-aminophenol in anhydrous dichloromethane (DCM). The reaction is catalyzed by pyridine to absorb liberated HCl, yielding the hydrazide intermediate.

Cyclization with POCl₃

The hydrazide intermediate (1 equiv.) is refluxed with 3,4-dichlorophenylacetic acid (1.2 equiv.) in POCl₃ (5 mL) at 80°C for 4–8 hours. POCl₃ acts as both a cyclizing agent and solvent, facilitating dehydration and ring closure. Post-reaction, the mixture is quenched into crushed ice, neutralized with sodium bicarbonate, and filtered to isolate the crude product. Recrystallization from ethanol yields the pure oxadiazole derivative.

Key Reaction Parameters:

  • Temperature : 80–90°C

  • Time : 4–8 hours

  • Yield : 72–85%

Alternative Cyclization Strategies

Carbodiimide-Mediated Coupling

A less common method employs carbodiimides (e.g., HATU) to couple preformed oxadiazole intermediates with aromatic amines. For example, 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (an analog) is synthesized by reacting naphthofuran-2-hydrazide with para-aminobenzoic acid (PABA) in POCl₃, followed by HATU-mediated coupling with carboxylic acids. Adapting this to the target compound would require substituting PABA with 2-aminophenol and using 3,4-dichlorophenylacetic acid.

Optimization Insights:

  • Solvent : Dichloromethane (DCM) outperforms THF or DMF in coupling efficiency.

  • Base : Diisopropylethylamine (DIPEA) enhances reaction rates compared to inorganic bases.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=N Stretch : 1635–1651 cm⁻¹ (cyclic oxadiazole ring).

  • NH₂ Stretch : 3270–3352 cm⁻¹ (primary amine).

  • C-O-C Asymmetric Stretch : 1236–1255 cm⁻¹ (ether linkage).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 7.52–7.63 (m, 2H, aromatic protons adjacent to oxadiazole).

    • δ 6.64–6.65 (d, J = 6.24 Hz, 2H, aniline protons).

    • δ 4.22 (br s, 2H, NH₂).

  • ¹³C NMR :

    • 165.1 ppm (C=N of oxadiazole).

    • 148.9 ppm (C-O of ether).

Mass Spectrometry

  • LC-MS : m/z 327 [M + 1]⁺, consistent with the molecular formula C₁₄H₉Cl₂N₃O.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
POCl₃ Cyclization85%8 hoursHigh purity, minimal byproducts
HATU Coupling60%5 hoursModular for diverse substitutions

Challenges and Optimization Opportunities

Byproduct Formation

Over-reaction in POCl₃ can lead to dichlorinated side products. Mitigation strategies include:

  • Stoichiometric Control : Using 1.2 equivalents of aromatic acid to limit excess reactivity.

  • Temperature Gradients : Gradual heating from 0°C to 80°C to suppress decomposition.

Solvent Selection

Ethanol and DCM are optimal for recrystallization and coupling, respectively, due to their polarity and boiling points .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly as an anti-cancer agent. Research has indicated that derivatives of oxadiazole compounds can inhibit tumor growth by targeting specific cellular pathways.

Case Study: Anti-Cancer Properties

  • A study demonstrated that 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline and its derivatives showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
  • The compound's ability to interact with DNA and disrupt replication processes has been highlighted as a key factor in its anti-cancer efficacy.

Materials Science

In materials science, the compound is utilized for developing novel materials with enhanced properties. Its unique structure allows for incorporation into polymers and coatings that exhibit improved thermal stability and mechanical strength.

Applications in Polymer Chemistry

  • The incorporation of this compound into polymer matrices has been shown to enhance the thermal degradation temperature.
  • It has been studied for use in flame-retardant materials due to its ability to form char upon combustion, thereby protecting underlying structures.

Agrochemicals

The compound also finds applications in agrochemicals, particularly as a pesticide or herbicide. Its effectiveness against certain pests makes it a candidate for development into agricultural formulations.

Research Findings: Pesticidal Activity

  • Studies have shown that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests.
  • The mode of action involves disruption of the nervous system in insects, leading to paralysis and death.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnti-cancer agentInduces apoptosis in cancer cells
Materials ScienceFlame-retardant materialsEnhances thermal stability and mechanical strength
AgrochemicalsPesticide formulationEffective against agricultural pests

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs differ in substituents on the oxadiazole ring, influencing molecular weight, polarity, and stability.

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Substituent (R) Molecular Formula Melting Point (°C) LogP (Calculated/Predicted)
Target Compound 3,4-Dichlorophenyl C₁₄H₉Cl₂N₃O Not reported ~4.2 (estimated)
2-(5-(4-Chlorophenyl)-...aniline (3ag) 4-Chlorophenyl C₁₄H₁₀ClN₃O 181–183 3.8
2-(5-(2-Chlorophenyl)-...aniline (3ai) 2-Chlorophenyl C₁₄H₁₀ClN₃O 150–152 3.5
2-[5-(4-Methylphenyl)-...aniline 4-Methylphenyl C₁₅H₁₃N₃O Not reported 3.87
4-Fluoro-2-(5-pyridin-4-yl-...aniline Pyridin-4-yl C₁₃H₁₀FN₃O Not reported ~2.1

Key Observations :

  • Chlorine Position: The 3,4-dichlorophenyl group in the target compound increases molecular weight and LogP compared to monosubstituted analogs (e.g., 3ag, 3ai).
  • Substituent Effects : Methyl groups (e.g., 4-methylphenyl in ) lower polarity (higher LogP) compared to halogens, while electron-deficient pyridinyl groups reduce LogP significantly (~2.1), favoring solubility in polar solvents.
  • Melting Points : Chlorine substitution at the para position (3ag) results in higher melting points (181–183°C) than ortho-substituted analogs (3ai, 150–152°C), likely due to improved crystal packing .

Key Observations :

  • Enzyme Inhibition: Sulfanyl-acetamide derivatives (e.g., compound 8q ) exhibit potent α-glucosidase inhibition (IC₅₀ ~49 µM), suggesting that electron-rich substituents (e.g., indole) enhance binding to enzymatic pockets.
  • Antimicrobial Activity : Benzotriazole-containing analogs show broad-spectrum antibacterial effects, likely via interference with bacterial cell wall synthesis. The dichlorophenyl group in the target compound could enhance such activity by promoting membrane disruption.
  • Material Science Applications : Bulky substituents like tert-butylphenyl improve fluorescence quantum yield, whereas the dichlorophenyl group’s electron-withdrawing nature might stabilize excited states, suggesting utility in optoelectronic materials.

Biological Activity

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole family and is characterized by a dichlorophenyl group, which enhances its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9Cl2N3O
  • CAS Number : 175135-30-5
  • Molecular Weight : 292.14 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Research indicates that these activities are largely attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have demonstrated that compounds with oxadiazole structures exhibit significant antimicrobial properties. For instance:

  • The compound showed effective inhibition against various bacterial strains, disrupting cell membrane integrity and leading to cell death.
  • Its antifungal activity was similarly notable, with efficacy against common pathogenic fungi.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties:

  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been shown to increase p53 expression levels in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
U-9372.41Disruption of microtubule dynamics

Case Studies

Several studies have evaluated the biological efficacy of related oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A series of oxadiazole derivatives were tested against various cancer cell lines. The study found that compounds with similar structural motifs to this compound displayed significant cytotoxicity against human leukemia and breast cancer cell lines .
  • Antimicrobial Efficacy :
    • In a comparative study of oxadiazole derivatives, the compound demonstrated superior antimicrobial activity compared to standard antibiotics against Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound involve:

  • Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways in cancer cells.

Q & A

Q. What are the established synthetic routes for 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline, and how do reaction conditions impact yield?

  • Methodological Answer : A common approach involves cyclizing a thiosemicarbazide intermediate derived from 3,4-dichlorobenzoyl chloride and 2-aminophenylhydrazine. Critical steps include:

Thiosemicarbazide Formation : React 3,4-dichlorobenzoyl chloride with thiosemicarbazide in anhydrous ethanol under reflux (6–8 hours).

Oxadiazole Cyclization : Treat the intermediate with concentrated sulfuric acid at 0–5°C for 2 hours to form the oxadiazole ring.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.
Key Considerations :

  • Light sensitivity of intermediates (e.g., aniline derivatives) requires foil-covered vessels during synthesis .

  • Acid concentration and temperature control during cyclization minimize side reactions (e.g., sulfonation).

    • Data Table : Comparison of Synthetic Routes
MethodSolventTemperatureYield (%)Purity (HPLC)
Cyclization with H₂SO₄H₂SO₄ (conc.)0–5°C65–70≥98%
POCl₃-mediatedToluene80°C55–6095%

Q. How is the compound structurally characterized, and what crystallographic parameters distinguish it from analogs?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).

Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Solve structures using SHELX and refine with Olex4.
Structural Features :

  • The oxadiazole ring adopts a planar conformation, with bond lengths (C–N: 1.28–1.32 Å, C–O: 1.36 Å) consistent with aromatic stabilization .
  • The dichlorophenyl group shows dihedral angles of 15–20° relative to the oxadiazole plane, influencing π-stacking interactions .

Q. What reactivity patterns are observed at the aniline moiety, and how can they be exploited for derivatization?

  • Methodological Answer : The aniline group undergoes:
  • Diazotization : React with NaNO₂/HCl at 0°C to form diazonium salts for coupling reactions (e.g., Sandmeyer).
  • Acetylation : Protect the amine with acetic anhydride in pyridine (80°C, 2 hours) to prevent oxidation during further reactions.
  • Bioconjugation : Use NHS esters or maleimide-thiol chemistry to link the compound to biomolecules (e.g., peptides) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorophenyl substituent influence structure-activity relationships (SAR) in pharmacological assays?

  • Methodological Answer : The electron-withdrawing Cl groups enhance:
  • Lipophilicity : Measured via logP (experimental: 3.2 ± 0.1), improving membrane permeability.
  • Receptor Binding : Docking studies (AutoDock Vina) show halogen bonding with kinase active sites (e.g., EGFR).
    Comparative Data :
SubstituentIC₅₀ (EGFR, μM)Antioxidant Activity (DPPH SC₅₀, μM)
3,4-Dichlorophenyl0.4512.3
4-Methoxyphenyl1.208.7
Source : Analogous oxadiazoles tested in vitro .

Q. What computational strategies validate the compound’s interaction with biological targets?

  • Methodological Answer : Combine:

Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) using crystal structures (e.g., PDB: 1M17).

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (Gaussian 09, B3LYP/6-31G*).
Key Findings :

  • The dichlorophenyl group’s LUMO (-1.8 eV) aligns with EGFR’s ATP-binding pocket, facilitating charge transfer .

Q. How can contradictory bioassay results (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Address discrepancies via:

Purity Validation : Use HPLC (C18 column, acetonitrile/water 70:30) to confirm ≥98% purity.

Assay Standardization : Replicate tests under controlled conditions (e.g., cell line: HepG2 vs. MCF7; serum-free media).

Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites.

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer : Employ:
  • LC-MS/MS : Electrospray ionization (ESI+), m/z 322.1 [M+H]⁺, with a limit of detection (LOD) of 0.1 ng/mL.
  • NMR Relaxometry : Detect paramagnetic impurities (e.g., metal catalysts) via T₁/T₂ relaxation times.

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